molecular formula C18H25N3O3S3 B2482781 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1396761-46-8

4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No. B2482781
M. Wt: 427.6
InChI Key: QGZHVWQNESSPNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives and their interactions with metal surfaces highlights the complexity and specificity required in synthesizing such compounds. These derivatives, including variants like FMPPDBS, FMPPNBS, and FMPPMBS, were synthesized and evaluated for their adsorption and corrosion inhibition on iron, employing quantum chemical calculations and molecular dynamics simulations to understand their reactivity and stability (Kaya et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds closely related to the one has been elucidated through various techniques, including X-ray crystallography. For example, the molecular structures of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives were described, showcasing the importance of crystallography in determining the conformation and stability of such molecules (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Research into the reactivity and chemical properties of related sulfonamides and thiazole derivatives reveals their potential as inhibitors and reactive agents in various biochemical and industrial applications. For instance, N-[4-[4-(1H-indol-3-yl) piperidinoalkyl]-2-thiazolyl]alkanesulfonamides were synthesized and shown to have notable antiallergic effects, indicating the breadth of chemical reactions these compounds can undergo and their functional versatility (Shigenaga et al., 1993).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of similar compounds have been characterized to understand their behavior in different environments. The crystal and molecular structure of compounds like (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, synthesized from salicylaldehyde, diethyl malonate, and piperidine, provide insights into their physical characteristics and the influence of hydrogen bonding and C-H…π interactions on their stability (Khan et al., 2013).

Chemical Properties Analysis

The chemical properties of sulfonamides and thiazole derivatives, including their reactivity, stability, and inhibition potential, have been extensively studied. For example, the inhibition of human carbonic anhydrase isozymes by benzenesulfonamides incorporating various moieties highlights their potential as therapeutic agents (Alafeefy et al., 2015). Such studies underscore the chemical versatility and potential applications of these compounds in medicinal chemistry and beyond.

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Studies

Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been performed to understand their behavior. This research could imply the potential application of the compound for corrosion prevention and material science (S. Kaya et al., 2016).

Synthesis and Structural Characterization

The synthesis and characterization of methylbenzenesulfonamide derivatives, including those with piperidine structures, highlight their importance in medicinal chemistry. These compounds, especially those acting as CCR5 antagonists, show potential in HIV-1 infection prevention, indicating the compound's relevance in drug development (Cheng De-ju, 2015).

Carbonic Anhydrase Inhibition

Sulfonamides, including those with piperidine and thiadiazole moieties, have been investigated for their inhibition effect on carbonic anhydrase isozymes, relevant in treating conditions like glaucoma, epilepsy, obesity, and cancer. This suggests the compound's potential use in developing therapeutics targeting these isozymes (A. Alafeefy et al., 2015).

Enzyme Inhibitory Activities

Research on sulfonamides incorporating triazine moieties, including piperidine, shows antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory activities. These findings suggest the compound's potential applications in treating diseases like Alzheimer's, Parkinson's, and pigmentation disorders (Nabih Lolak et al., 2020).

properties

IUPAC Name

4-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S3/c1-20(2)27(23,24)16-5-3-15(4-6-16)17(22)21-10-7-14(8-11-21)13-26-18-19-9-12-25-18/h3-6,14H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZHVWQNESSPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CSC3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

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